molecular formula C11H14N2OS B2675713 N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 2094309-95-0

N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2675713
CAS No.: 2094309-95-0
M. Wt: 222.31
InChI Key: UXCOXYSUYYKMEQ-UHFFFAOYSA-N
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Description

N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is a compound that features a cyclopropyl group, a thiazole ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with cyclopropylmethyl bromide under basic conditions. The resulting intermediate is then coupled with propargyl bromide to form N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide, which is subsequently hydrogenated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and hydrogenation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its target, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[cyclopropyl(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide: A similar compound with a different substitution pattern on the thiazole ring.

    N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide: A precursor in the synthesis of the target compound.

Uniqueness

N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the thiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-9(14)13-10(8-4-5-8)11-12-6-7(2)15-11/h3,6,8,10H,1,4-5H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOXYSUYYKMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C2CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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